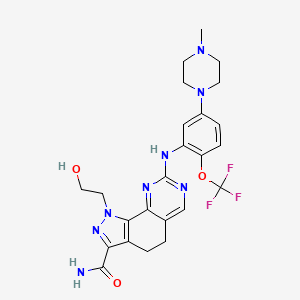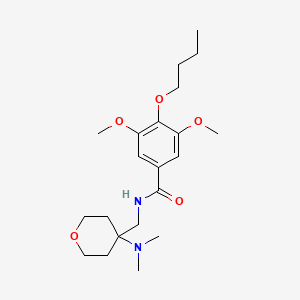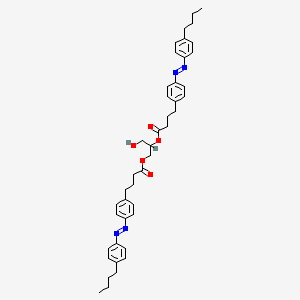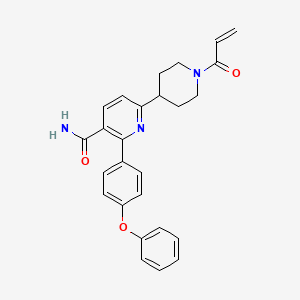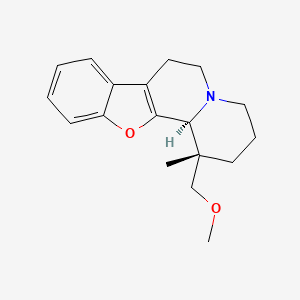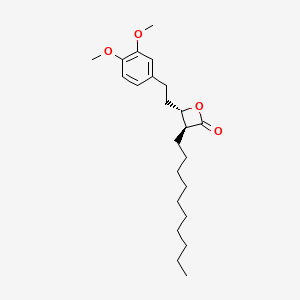
Palmostatin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Palmostatin B is a Ras-signaling modulator . It acts by targeting acyl protein thioesterase 1 (APT1) and 2 (APT2) in cells .
Synthesis Analysis
The enzymatic depalmitoylation of proteins is inhibited by the beta-lactones Palmostatin M and B, which have been found to target several serine hydrolases . The synthesis, chemical proteomic analysis, and functional characterization of analogs of this compound have been described .Molecular Structure Analysis
Palmostatin B has a molecular formula of C23H36O4 . Its molecular weight is 376.53 g/mol .Chemical Reactions Analysis
Palmostatin B is known to inhibit the enzymatic depalmitoylation of proteins . This process is inhibited by the beta-lactones Palmostatin M and B, which have been found to target several serine hydrolases .Physical And Chemical Properties Analysis
Palmostatin B has a molecular weight of 376.53 g/mol . Its chemical formula is C23H36O4 .Applications De Recherche Scientifique
Protein Palmitoylation
Palmostatin B is widely used in research as a broad-spectrum serine hydrolase inhibitor that targets all depalmitoylases . Protein palmitoylation is a type of post-translational modification that refers to the reversible process of attachment of a fatty acyl chain—a 16-carbon palmitate acid—to the specific cysteine residues on target proteins . By adding the lipid chain to proteins, it increases the hydrophobicity of proteins and modulates protein stability, interaction with effector proteins, subcellular localization, and membrane trafficking .
Cancer Research
Palmostatin B has been used as a candidate therapeutic strategy for cancer treatment . Understanding how palmitoylation influences the function of individual proteins, the physiological roles of palmitoylation, and how dysregulated palmitoylation leads to pathological consequences are important drivers of current research in this field .
Immune Responses Against Cancer
Palmostatin B has been used to investigate the roles of palmitoylation in regulating immune responses against cancer . This research is crucial for understanding how the immune system interacts with cancer cells and how it can be leveraged for therapeutic purposes .
Cancer Stem Cell Properties
Research has also been conducted on the roles of palmitoylation in regulating cancer stem cell properties . This is important for understanding the mechanisms behind cancer recurrence and resistance to therapy .
Inhibitor of APT1
Palmostatin B controls the biological activity of APT1 . APT1 is an enzyme that plays a role in the depalmitoylation process, and inhibiting it can have significant effects on cellular processes .
Modulating Cancer Metabolism
Palmostatin B has been used to study the roles of palmitoylation and myristoylation in modulating cancer metabolism . Understanding these roles can provide insights into cancer initiation and progression .
Mécanisme D'action
Target of Action
Palmostatin B primarily targets the enzymes Acyl-protein thioesterase 1 (APT1) and Acyl-protein thioesterase 2 (APT2). These enzymes are responsible for the deacylation of proteins, specifically the removal of palmitate groups from cysteine residues within proteins. In addition, Palmostatin B is a β-lactone class inhibitor of the lysophospholipases LYPLA1 and LYPLA2 .
Mode of Action
Palmostatin B inhibits APT1 and APT2, blocking the removal of palmitate groups from cysteine residues within proteins. This inhibition disrupts the normal cycle of palmitoylation and depalmitoylation, which is crucial for the proper localization and function of certain proteins .
Biochemical Pathways
The primary biochemical pathway affected by Palmostatin B is the palmitoylation-depalmitoylation cycle . Palmitoylation refers to the attachment of a palmitoyl chain (a 16-carbon fatty acid) to an intracellular cysteine residue through a thioester linkage . This process is facilitated by an enzymatic family of Asp-His-His-Cys (DHHC)-containing transmembrane protein acyltransferases (DHHC-PATs) . Palmostatin B inhibits the reverse process, depalmitoylation, which is performed by cysteine deacylase ‘eraser’ enzymes, including palmitoyl-protein thioesterase 1 (PPT1) and acyl-protein thioesterases (APT1 and APT2) .
Pharmacokinetics
Future studies are needed to measure its oral and intravenous bioavailability and to quantify serum drug concentrations .
Result of Action
The inhibition of APT1 and APT2 by Palmostatin B disrupts the normal cycle of palmitoylation and depalmitoylation, leading to changes in the localization and function of certain proteins . This can have significant effects on cell viability and downstream signaling, particularly in cells with NRAS mutations .
Action Environment
The action of Palmostatin B can be influenced by various environmental factors. For instance, the presence of other proteins and enzymes in the cell can affect the efficacy of Palmostatin B . Additionally, the cellular environment, including the presence of other lipids and proteins, can influence the stability of Palmostatin B .
Orientations Futures
Future studies will address the trafficking routes of APT2 through the cell . The existence of an ER ZDHHC enzyme already indicates that APT2 should stably interact with the ER . Palmostatin B, a classical broad-spectrum inhibitor, has been shown to block the activities of APT1/2, PPT1, ABHD17A/B/C and other lipid-processing serine hydrolases .
Propriétés
IUPAC Name |
(3S,4S)-3-decyl-4-[2-(3,4-dimethoxyphenyl)ethyl]oxetan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O4/c1-4-5-6-7-8-9-10-11-12-19-20(27-23(19)24)15-13-18-14-16-21(25-2)22(17-18)26-3/h14,16-17,19-20H,4-13,15H2,1-3H3/t19-,20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVWFAVGLYUDFD-PMACEKPBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1C(OC1=O)CCC2=CC(=C(C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC[C@H]1[C@@H](OC1=O)CCC2=CC(=C(C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Palmostatin B | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Cyclopentyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B609749.png)


![3-(cyclopropylmethyl)-6-fluoro-7-methyl-N-[5-(1-methylimidazol-4-yl)pyridin-2-yl]benzimidazol-5-amine](/img/structure/B609755.png)
